Manganese phosphite
Description
Structure
2D Structure
Properties
Molecular Formula |
Mn3O6P2 |
|---|---|
Molecular Weight |
322.76 g/mol |
IUPAC Name |
manganese(2+);diphosphite |
InChI |
InChI=1S/3Mn.2O3P/c;;;2*1-4(2)3/q3*+2;2*-3 |
InChI Key |
GQYGRYMNLHLHNK-UHFFFAOYSA-N |
Canonical SMILES |
[O-]P([O-])[O-].[O-]P([O-])[O-].[Mn+2].[Mn+2].[Mn+2] |
Origin of Product |
United States |
Synthetic Methodologies for Manganese Phosphite Materials
Hydrothermal Synthesis Approaches for Manganese Phosphite (B83602) Phases
Hydrothermal synthesis has proven to be a successful method for crystallizing manganese phosphite compounds. This technique involves chemical reactions in aqueous solutions at temperatures above the boiling point of water and at pressures greater than 1 atm.
A notable example is the synthesis of Mn(HPO₃), which yields large, pink-colored single crystals. researchgate.net This process is conducted under autogenous pressure and results in a three-dimensional, compact framework. researchgate.net The structure consists of edge-sharing MnO₆ octahedra linked to phosphite groups. researchgate.net The synthesis is typically carried out at 170°C for 5 days, achieving a yield of approximately 85%. researchgate.netbenchchem.com
Furthermore, hydrothermal conditions have been employed to create a new family of inorganic-organic hybrid manganese(II) phosphites with the general formula (CₙH₂ₙ₊₆N₂)[Mn₃(HPO₃)₄], where 'n' ranges from 3 to 8. acs.org These layered compounds are synthesized from manganese(II) chloride tetrahydrate, phosphorous acid, and an appropriate alkyldiamine in a water-butanol or water-ethanol solvent mixture. The reaction is sealed in a PTFE-lined stainless steel vessel and heated at 170°C for 5 days. acs.org The resulting structures consist of anionic layers of [Mn₃(HPO₃)₄]²⁻ with alkyldiammonium cations situated between the layers. acs.org
| Compound | Reactants | Solvent | Temperature (°C) | Time (days) | Structural Feature |
| Mn(HPO₃) | MnCl₂·4H₂O, H₃PO₃, Tripropylamine | Water, Ethanol | 170 | 5 | 3D compact framework researchgate.netbenchchem.com |
| (CₙH₂ₙ₊₆N₂)[Mn₃(HPO₃)₄] | MnCl₂·4H₂O, H₃PO₃, Alkyldiamine | Water, Butanol/Ethanol | 170 | 5 | 2D layered structure acs.org |
Solvothermal Synthesis of this compound Structures
Solvothermal synthesis, a method similar to hydrothermal synthesis but employing non-aqueous solvents, has been utilized to produce high-nuclearity mixed-valent manganese phosphonate (B1237965) clusters. acs.orgnih.gov This approach allows for the formation of complex structures that may not be accessible through aqueous routes.
For instance, two novel mixed-valent manganese clusters, a Mn₁₉ cluster and a Mn₁₆ cluster, were synthesized through solvothermal reactions. acs.orgnih.gov These reactions involved a manganese-oxo precursor and different phosphonic acids in methanol (B129727) at 125°C for 12 hours. acs.org The resulting cluster compounds exhibit intricate core structures and are characterized by dominant antiferromagnetic interactions between the metal centers. acs.orgnih.gov The choice of the organic substituent on the phosphonate ligand and the solvent play a crucial role in determining the final structure. acs.org
Research has also pointed towards the solvothermal synthesis of new open-framework metal phosphites where the structure-directing agents are generated in situ. orcid.org This highlights the versatility of the solvothermal method in creating novel this compound architectures. researchgate.net
| Compound Type | Precursors | Solvent | Temperature (°C) | Time (hours) | Resulting Structure |
| Mn₁₉ Cluster | [Mn₃O(Me₃CCO₂)₆(Py)₃], 3,5-dimethylphenylphosphonic acid | Methanol | 125 | 12 | Cylindrical core structure acs.org |
| Mn₁₆ Cluster | [Mn₃O(Me₃CCO₂)₆(Py)₃], diphenylmethylphosphonic acid | Methanol | 125 | 12 | Unique ligation environments acs.org |
Ionothermal Synthesis of Novel this compound Architectures
Ionothermal synthesis utilizes ionic liquids as both the solvent and, in some cases, the template for the formation of crystalline materials. This method has been successfully applied to the synthesis of novel this compound compounds with unique structural features. benchchem.com
A layered manganese(II) phosphite, formulated as |NH₄|₄[Mn₄(HPO₃)₆] (JIS-10), was synthesized using the ionic liquid 1-pentyl-3-methylimidazolium bromide ([Pmim]Br) as the solvent. rsc.orgresearchgate.net This compound is the first this compound with a Mn/P ratio of 2/3 and features a layered framework constructed from the alternating connection of Mn₂O₉ dimers and HPO₃H pseudo-tetrahedra. rsc.orgresearchgate.net This synthesis demonstrates the potential of ionic liquids to direct the formation of unprecedented structures. rsc.org Under ionothermal conditions, two different manganese phosphites, (NH₄)₂Mn₃(HPO₃)₄ and Mn(HPO₃), were synthesized using different ionic liquids under the same reaction conditions, showcasing the influence of the ionic liquid on the final product structure. researchgate.net
| Compound | Ionic Liquid/Solvent | Structural Feature | Mn/P Ratio |
| |NH₄|₄[Mn₄(HPO₃)₆] | 1-pentyl-3-methylimidazolium bromide | Layered framework with Mn₂O₉ dimers rsc.orgresearchgate.net | 2/3 rsc.orgresearchgate.net |
| (NH₄)₂Mn₃(HPO₃)₄ | Varies | Open-framework researchgate.net | 3/4 |
| Mn(HPO₃) | Varies | 3D framework researchgate.net | 1/1 |
| |H₃N(CH₂)₂NH₃|[Mn₂P₂O₈] | Eutectic mixture | 3D framework with 8-ring channels rsc.org | 1/1 |
Controlled Synthesis of this compound Morphologies and Dimensionality
The ability to control the morphology and dimensionality of this compound materials is critical for tailoring their properties for specific applications. Research has shown that varying synthetic parameters can lead to different morphologies.
A study on the controllable synthesis of manganese organic phosphate (B84403) demonstrated that by varying the molar ratio of Mn²⁺ to phenyl phosphonic acid, three distinct two-dimensional (2D) morphologies could be produced, including a unique palm leaf shape. nih.gov This highlights the significant impact of reactant ratios on the final product's morphology. rsc.org The synthesis of 2D manganese-based materials is an area of growing interest due to their unique properties, but challenges remain in precisely controlling the thickness, crystal structure, and morphology. rsc.org
General strategies for controlling the morphology of nanomaterials, which can be applied to manganese phosphites, include adjusting reaction parameters such as temperature, solvent, precursor concentration, and reaction time. rsc.orgresearchgate.net For instance, in hydrothermal synthesis, these factors can be manipulated to obtain products with specific shapes and sizes. rsc.org The use of magnetic fields has also been explored as a method to produce one-dimensional (1D) particles like wires and rods for magnetic materials such as manganese. mdpi.com
Mechanistic Studies of this compound Formation Processes
Understanding the formation mechanism of manganese phosphites is essential for the rational design and synthesis of new materials with desired properties. Studies have begun to shed light on the chemical processes that govern the formation of these compounds.
In the context of manganese phosphating on steel, the pH of the solution plays a critical role. scielo.org.mx The process begins with the corrosion of iron and the evolution of hydrogen, which increases the local pH at the steel-solution interface. This change in pH promotes the dissociation of phosphoric acid and the subsequent precipitation of insoluble manganese phosphates onto the surface. scielo.org.mx
Mechanistic studies involving manganese-oxo porphyrins have suggested the involvement of a manganese(II) intermediate during oxygen atom transfer reactions. nsf.gov While this study is not directly on the synthesis of this compound, it provides insight into the potential redox behavior of manganese during related chemical transformations. The formation of hureaulite, a manganese phosphate mineral, has been studied by refluxing a Mn(H₂PO₄)₂ solution, where it was observed to form from a mixture with MnHPO₄·3H₂O. researchgate.net These studies, while not exclusively focused on this compound, provide valuable insights into the fundamental steps that can be involved in the formation of manganese-phosphorus-oxygen compounds.
Advanced Structural Elucidation of Manganese Phosphite Architectures
Single Crystal X-ray Diffraction Analysis of Manganese Phosphite (B83602) Frameworks
A notable example is the organically templated manganese(II) phosphite, (C₂H₁₀N₂)[Mn₃(HPO₃)₄]. SCXRD analysis revealed that this compound crystallizes in the triclinic space group P-1. acs.org The structure consists of anionic sheets of [Mn₃(HPO₃)₄]²⁻, which are composed of face-sharing MnO₆ octahedra linked by HPO₃ tetrahedra. acs.org Another example, Mn(HPO₃), was found to crystallize in the monoclinic space group P2₁/c, featuring a compact three-dimensional framework of edge-sharing MnO₆ octahedra connected to phosphite groups.
The detailed structural parameters obtained from SCXRD are fundamental for understanding the magnetic and electronic properties of these materials. The precise Mn-O bond lengths and the geometry of the Mn-O-P linkages, for instance, are critical in explaining the nature and strength of magnetic exchange interactions between manganese centers.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Ethylenediammonium Manganese Phosphite | (C₂H₁₀N₂)[Mn₃(HPO₃)₄] | Triclinic | P-1 | 5.459(1) | 5.460(2) | 14.194(5) | 80.65(2) | 85.41(1) | 60.04(2) |
| This compound | Mn(HPO₃) | Monoclinic | P2₁/c | 8.036(3) | 8.240(3) | 10.410(3) | 90 | 124.73(3) | 90 |
Powder X-ray Diffraction Characterization of Polycrystalline this compound Materials
Powder X-ray diffraction (PXRD) is an essential technique for the characterization of polycrystalline this compound materials. It is routinely used for phase identification by comparing the experimental diffraction pattern with databases or with a pattern simulated from single-crystal data. PXRD is also crucial for assessing the phase purity of a synthesized sample and for studying phase transitions as a function of temperature or pressure.
In the study of organically templated metal phosphates and phosphites, PXRD is used to confirm that the bulk material corresponds to the single crystal selected for structural analysis. iucr.org For novel this compound compounds, the PXRD pattern of a newly synthesized material is often the first step in its structural characterization. If single crystals suitable for SCXRD are not obtainable, the structure may sometimes be solved from high-quality PXRD data, a process known as ab initio structure determination.
Electron Microscopy Studies of this compound Nanostructures (e.g., SEM, TEM, STEM)
Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Scanning Transmission Electron Microscopy (STEM), are powerful tools for investigating the morphology and microstructure of this compound materials, particularly at the nanoscale.
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of materials. In the context of manganese phosphites, SEM can reveal the crystal habit, particle size distribution, and degree of aggregation of microcrystalline powders. mdpi.com This information is valuable for understanding the crystallization process and for correlating the material's morphology with its properties.
Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of materials. TEM can be used to observe the shape and size of individual nanoparticles, identify crystal lattice fringes, and detect structural defects. youtube.com High-Resolution TEM (HRTEM) can provide atomic-resolution images of the crystal structure, offering insights that are complementary to diffraction techniques.
Scanning Transmission Electron Microscopy (STEM) , especially when combined with techniques like high-angle annular dark-field (HAADF) imaging, provides Z-contrast images where the brightness of atomic columns is related to their atomic number. This makes STEM a powerful tool for compositional analysis at the atomic scale. nih.gov When coupled with energy-dispersive X-ray spectroscopy (EDS) or electron energy loss spectroscopy (EELS), STEM can provide detailed elemental maps of this compound nanostructures.
While detailed electron microscopy studies specifically on this compound nanostructures are emerging, the application of these techniques to related inorganic nanomaterials demonstrates their potential for characterizing the size, shape, and crystalline nature of this compound at the nanoscale. mdpi.comyoutube.com
Elucidation of Coordination Environments and Geometry in this compound Systems
For instance, in the two-dimensional manganese(II) coordination polymer, [Mn(μ-DEP)(μ-Cl)(H₂O)₂]n (where DEP is diethyl phosphate), the manganese(II) ion is in a distorted octahedral environment, coordinated by four oxygen atoms from two water molecules and two bridging diethyl phosphate (B84403) ligands, as well as two bridging chloride anions. The nature of the ligands and their connectivity significantly influence the local geometry around the manganese center. The flexibility of the Mn-O bonds allows for distortions from ideal octahedral geometry, which can have significant implications for the magnetic and electronic properties of the material. While less common, other coordination numbers and geometries for manganese in phosphite-related structures cannot be entirely ruled out, especially in the presence of bulky or sterically demanding ligands. libretexts.org
Analysis of Structural Diversity in this compound and Related Hybrid Systems
Manganese phosphites exhibit a remarkable structural diversity, forming both layered (2D) and three-dimensional (3D) frameworks. This diversity is often driven by the synthetic conditions, such as temperature and the use of organic structure-directing agents (templates).
Layered manganese phosphites are characterized by the presence of two-dimensional inorganic sheets separated by either organic cations or solvent molecules. acs.orgresearchgate.net A prime example is the hybrid compound (C₂H₁₀N₂)[Mn₃(HPO₃)₄], where anionic layers of [Mn₃(HPO₃)₄]²⁻ are stacked along the c-axis, with ethylenediammonium cations situated in the interlayer space. acs.org These layers are constructed from face-sharing MnO₆ octahedra that form trimeric units, which are then interconnected by HPO₃ tetrahedra. acs.org
In three-dimensional this compound frameworks, the manganese centers and phosphite anions are linked into a continuous network that extends in all three dimensions. These structures can be purely inorganic or can be hybrid inorganic-organic materials where organic ligands act as linkers between inorganic building units.
An example of a purely inorganic 3D framework is Mn(HPO₃), which features a condensed structure of edge-sharing MnO₆ octahedra linked by phosphite groups. A more complex 3D architecture is found in the manganese(II) phosphate, [NH₄][Mn₄(PO₄)₃], which possesses one-dimensional channels. researchgate.net Its anionic framework is formed by manganese phosphate layers that are further linked by additional manganese polyhedra (MnO₅ and MnO₆) and phosphate tetrahedra, creating a robust 3D network with channels occupied by ammonium (B1175870) ions. researchgate.net The synthesis of such open-framework structures is of great interest due to their potential applications in areas such as catalysis and ion exchange. The size and shape of the channels can be controlled by the choice of template and synthetic conditions.
Inorganic-Organic Hybrid this compound Compounds
The architecture of this compound compounds can be significantly diversified through the incorporation of organic molecules as templates or structural components. This integration leads to the formation of inorganic-organic hybrid materials, where the organic cations or ligands are situated within the inorganic this compound framework, influencing its dimensionality and properties. These hybrid structures are often synthesized hydrothermally, where the organic amine acts as a structure-directing agent.
A notable example is the layered manganese(II) phosphite, (C₂H₁₀N₂)[Mn₃(HPO₃)₄], which is templated by ethylenediamine (B42938). acs.orgdatapdf.comfigshare.com In this compound, the inorganic framework is composed of layers built from trimeric units of face-sharing MnO₆ octahedra, which are interconnected by HPO₃ tetrahedra. acs.orgfigshare.com The ethylenediammonium cations, [C₂H₁₀N₂]²⁺, are located in the interlayer space, providing charge balance and influencing the stacking of the inorganic sheets along the c-axis. acs.orgfigshare.com This arrangement results in a distinct two-dimensional, layered structure. acs.org The synthesis of such hybrid materials often involves a reaction between a manganese salt, phosphorous acid, and an organic amine under hydrothermal conditions. datapdf.com
The structural characteristics of this hybrid compound have been precisely determined through X-ray diffraction. acs.orgdatapdf.com The resulting data provides a clear picture of the atomic arrangement and the interplay between the inorganic and organic components.
| Parameter | Value |
|---|---|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 5.459(1) |
| b (Å) | 5.460(2) |
| c (Å) | 14.194(5) |
| α (°) | 80.65(2) |
| β (°) | 85.41(1) |
| γ (°) | 60.04(2) |
| Volume (ų) | 361.7(2) |
| Z | 1 |
Data sourced from Chemistry of Materials. acs.org
The use of different organic templates allows for the synthesis of a wide variety of hybrid manganese phosphites and related phosphate compounds with diverse structures, from layered arrangements to three-dimensional open frameworks. randallcygan.commdpi.com For instance, using tris(2-aminoethyl)amine (B1216632) (TREN) as a template can result in a layered manganese(II) phosphate where inorganic macroanions are sandwiched by layers of the organic template and water molecules. randallcygan.com
Polymorphism and Phase Transitions in this compound Materials
Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key characteristic of many inorganic compounds. These different forms, or polymorphs, can exhibit distinct physical and chemical properties. Phase transitions from one polymorph to another can be induced by external stimuli such as pressure or temperature.
While extensive research has been conducted on the polymorphism of manganese phosphates, studies on manganese phosphites are less common. researchgate.netacs.org However, closely related compounds like hybrid perovskites containing manganese and phosphorus-based ligands offer significant insights into these phenomena.
A compelling case is the pressure-induced phase transitions observed in the hybrid methylhydrazinium manganese hypophosphite perovskite, [MHy]Mn(H₂POO)₃. acs.org This material undergoes a series of structural transformations as pressure increases. At ambient pressure, it exists in the α-phase (space group Pnma). acs.org Upon increasing pressure, it transitions to a β-phase at 1.1 GPa, followed by a transition to a γ-phase at 1.2 GPa. acs.org These transitions are primarily driven by the movement of the methylhydrazinium (MHy⁺) cations into the perovskite cages and a reorganization of the hydrogen bond network, which in turn affects the manganese-hypophosphite framework. acs.org A further transition to a δ-phase occurs at 4.5 GPa. acs.org These equitranslational phase transitions involve changes in the space group symmetry from Pnma (α) to Pcmn (β) and then to P112₁/n (γ). acs.org
| Phase | Transition Pressure (GPa) | Space Group |
|---|---|---|
| α | Ambient | Pnma |
| β | 1.1 | Pcmn |
| γ | 1.2 | P112₁/n |
| δ | 4.5 | - |
Data sourced from The Journal of Physical Chemistry C. acs.org
Temperature is another critical factor that can induce phase transitions. In the closely related manganese phosphate system, the δ-polymorph of Mn₃(PO₄)₂ is stable up to 735 °C. acs.org Beyond this temperature, it undergoes an irreversible transformation into the β′-Mn₃(PO₄)₂ polymorph. acs.org This type of temperature-induced transition highlights the thermodynamic stability ranges of different polymorphic forms. Similarly, pure inorganic manganese(II) phosphite, Mn(HPO₃), exhibits high thermal stability, but at 580°C it undergoes a transformation to manganese pyrophosphate (Mn₂P₂O₇). researchgate.net
The study of polymorphism and phase transitions is crucial for understanding the structure-property relationships in this compound materials and for tailoring their functionalities for specific applications.
Spectroscopic Characterization Techniques for Manganese Phosphite Systems
Vibrational Spectroscopy (Fourier Transform Infrared, Raman) of Phosphite (B83602) Ligands in Manganese Complexes
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for identifying the functional groups within manganese phosphite complexes, particularly the phosphite (HPO₃)²⁻ anion. researchgate.netbenchchem.com
In the FTIR spectrum of manganese(II) phosphite, Mn(HPO₃), characteristic bands confirm the presence of the phosphite group. researchgate.netresearchgate.net The vibrational modes associated with the (HPO₃)²⁻ anion are observed at specific wavenumbers, providing a spectroscopic signature for this ligand. researchgate.net For instance, the P-H stretching vibration typically appears around 2430-2443 cm⁻¹. researchgate.net Bands corresponding to the P-O stretching modes are also prominent. researchgate.netresearchgate.net
Raman spectroscopy complements FTIR by providing information on non-polar bonds and is particularly useful for studying the symmetric vibrations of the phosphite ligand. schweizerbart.deresearchgate.net For example, in manganese pyrophosphate (Mn₂P₂O₇), a related compound, Raman spectra show characteristic peaks for the [P₂O₇]⁴⁻ anion, including the symmetric and asymmetric stretching of the P-O-P bridge. researchgate.net While detailed Raman studies specifically on this compound are less common in the provided results, the principles of identifying phosphate (B84403) and phosphite vibrational modes are transferable. schweizerbart.de
Table 1: Vibrational Band Assignments for Manganese(II) Phosphite (Mn(HPO₃))
| Vibrational Mode | Wavenumber (cm⁻¹) |
| ν(P-H) | 2443, 2430 |
| νₐₛ(PO₃) | 1140, 1115 |
| νₛ(PO₃) | 1075, 1045 |
| δ(P-H) | 985, 950 |
| δₐₛ(PO₃) | 594, 570 |
| δₛ(PO₃) | 490, 460 |
Source: Adapted from Chung et al. (2005). researchgate.net
Electron Spin Resonance (ESR) Spectroscopy of Manganese(II) Phosphite Systems
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species, such as Mn(II) ions, in this compound systems. researchgate.nettci-thaijo.org The ESR spectrum provides information about the electronic environment and oxidation state of the manganese ions.
For Mn(II) phosphite, Mn(HPO₃), ESR spectra recorded at different temperatures are typically isotropic with a g-value of approximately 2.00. researchgate.net This signal is characteristic of high-spin Mn(II) ions in an environment with octahedral symmetry, although distortions can be present. researchgate.netresearchgate.net The presence of a well-resolved six-line hyperfine structure in some Mn(II) systems is a hallmark of Mn(II) ions and arises from the interaction of the electron spin with the nuclear spin of manganese (I = 5/2). researchgate.nettci-thaijo.org
In some manganese-doped glass systems, resonance signals can also be observed at g ≈ 4.3, which is attributed to Mn(II) ions in a rhombic symmetry environment. researchgate.nettci-thaijo.org The broadening or disappearance of the hyperfine lines at higher concentrations of manganese can indicate increased spin-spin interactions between neighboring Mn(II) ions. tci-thaijo.org The analysis of ESR spectra is crucial for understanding the magnetic properties of this compound materials, such as the presence of antiferromagnetic interactions. researchgate.net
Photoluminescence and Diffuse Reflectance Spectroscopy in Manganese Phosphites
Photoluminescence (PL) and Diffuse Reflectance Spectroscopy (DRS) are employed to investigate the optical properties and electronic transitions within this compound compounds. researchgate.netfrontiersin.org These techniques help to determine the coordination environment and energy levels of the manganese ions.
Diffuse reflectance spectroscopy studies on Mn(HPO₃) reveal the presence of high-spin Mn(II) in a significantly distorted octahedral coordination. researchgate.net The analysis of the DRS spectrum allows for the calculation of the crystal field splitting parameter (Dq) and Racah parameters (B and C), which for Mn(HPO₃) have been reported as Dq = 820 cm⁻¹, B = 910 cm⁻¹, and C = 3135 cm⁻¹. researchgate.net
Photoluminescence spectra of manganese-containing materials often show emission bands that are characteristic of the manganese oxidation state and its coordination. For instance, Mn(II) in an octahedral environment can exhibit a spin-forbidden transition from the ⁴T₁g(G) to the ⁶A₁g(S) state. researchgate.net While specific photoluminescence data for this compound is limited in the provided results, studies on related manganese phosphates and doped materials indicate that the emission properties are highly dependent on the host lattice and the local symmetry of the Mn ion. mdpi.comnih.gov
X-ray Photoelectron Spectroscopy (XPS) for Oxidation State Analysis in this compound
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that is highly effective for determining the oxidation states of elements in a solid sample. acs.orgnih.govkseeg.org In the context of this compound, XPS can be used to unequivocally identify the oxidation state of manganese.
The determination of the manganese oxidation state is achieved by analyzing the binding energies of the core-level electrons, such as Mn 2p and Mn 3s, as well as the shape of the Mn 3p photo-line. acs.orgnih.gov The binding energy of the Mn 2p₃/₂ peak increases with an increasing oxidation state of manganese. For example, reported binding energies for MnO (Mn(II)), Mn₂O₃ (Mn(III)), and MnO₂ (Mn(IV)) are approximately 640.9 eV, 641.5 eV, and 641.8 eV, respectively. kseeg.org
Furthermore, the magnitude of the Mn 3s multiplet splitting provides a reliable indicator of the oxidation state. acs.orgnih.gov This splitting arises from the coupling of the 3s electron with the 3d valence electrons. By comparing the Mn 2p binding energies and Mn 3s multiplet splitting in a this compound sample to those of standard manganese oxides, the oxidation state of manganese in the phosphite compound can be precisely determined. acs.orgresearchgate.net
Table 2: Representative Mn 2p₃/₂ Binding Energies for Different Manganese Oxidation States
| Manganese Oxide | Oxidation State | Mn 2p₃/₂ Binding Energy (eV) |
| MnO | Mn(II) | ~640.9 |
| Mn₂O₃ | Mn(III) | ~641.5 |
| MnO₂ | Mn(IV) | ~641.8 |
Source: Adapted from Yoon et al. kseeg.org
Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphite Group Analysis
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the local environment of specific nuclei within a material. libretexts.orgpreprints.orgnih.gov For this compound systems, ³¹P solid-state NMR is particularly valuable for analyzing the phosphite groups. mdpi.com
The ³¹P nucleus has a spin of 1/2 and a natural abundance of 100%, making it an excellent nucleus for NMR studies. mdpi.com The chemical shift of the ³¹P nucleus is highly sensitive to its local chemical environment, including the number and type of atoms it is bonded to. mdpi.com In solid-state NMR, techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions and obtain high-resolution spectra. preprints.orgnih.gov
By analyzing the ³¹P solid-state NMR spectrum of this compound, one can gain insights into the connectivity of the phosphite groups, the presence of different crystallographic sites for phosphorus, and the nature of the P-H and P-O bonds. benchchem.commdpi.com The interaction with the paramagnetic Mn(II) center can lead to significant shifts and broadening of the ³¹P resonance, providing further information about the manganese-phosphorus connectivity. nih.gov While specific ³¹P solid-state NMR data for this compound was not found in the search results, the technique's applicability is well-established for other metal phosphites and phosphates. mdpi.comscience.gov
Investigation of Magnetic Phenomena in Manganese Phosphite Materials
Antiferromagnetic Interactions and Exchange Coupling in Manganese Phosphite (B83602) Frameworks
Antiferromagnetism is the predominant magnetic interaction observed in manganese phosphite compounds. This behavior arises from the superexchange mechanism, where the non-magnetic phosphite ([HPO₃]²⁻) anions mediate the magnetic coupling between neighboring manganese (Mn²⁺) ions. The specific arrangement of the MnO₆ octahedra and the bridging phosphite groups dictates the nature and strength of these interactions.
In many this compound structures, the manganese ions form distinct magnetic subunits, such as dimers or trimers, which are then interconnected to build the larger framework. For instance, in the layered hybrid compound (C₂H₁₀N₂)[Mn₃(HPO₃)₄], the structure is built from trimeric units of face-sharing MnO₆ octahedra, which are then linked by HPO₃ tetrahedra. researchgate.net Similarly, the family of compounds with the general formula (CₙH₂ₙ₊₆N₂)[Mn₃(HPO₃)₄] (where n = 3-8) features anionic layers, [Mn₃(HPO₃)₄]²⁻, composed of Mn₃O₁₂ trimer units connected by phosphite anions. acs.orgnih.gov Magnetic measurements confirm the presence of antiferromagnetic interactions within these layers. acs.org At temperatures below approximately 80 K, a long-range magnetic order, propagated through the phosphite anions along these sheets, becomes established. researchgate.net
In the three-dimensional structure of Mn(HPO₃), magnetic measurements indicate global antiferromagnetic interactions throughout the framework. researchgate.net Research on an inorganic-organic hybrid this compound-oxalate, [C₄N₂H₁₂][Mn₂(HPO₃)₂(C₂O₄)], also reveals that antiferromagnetic interactions between Mn(II) spins within its two-dimensional layers prevail over a range of temperatures. core.ac.uk
The strength of these antiferromagnetic interactions is quantified by the magnetic exchange parameter, J. A negative J value signifies antiferromagnetic coupling. For several this compound compounds, this parameter has been estimated by fitting experimental magnetic susceptibility data to theoretical models.
| Compound | Magnetic Subunit | Exchange Parameter (J) | Reference |
|---|---|---|---|
| (C₃H₁₂N₂)[Mn₃(HPO₃)₄] | Linear Trimer | -15 K | acs.org |
| (C₂H₁₀N₂)[Mn₃(HPO₃)₄] | Linear Trimer | -17 K | researchgate.net |
Ferromagnetic Transitions and Spin Dynamics in this compound Compounds
While antiferromagnetism is dominant, some this compound systems exhibit ferromagnetic transitions, often as a secondary effect superimposed on the primary antiferromagnetic order. This phenomenon is typically described as weak ferromagnetism arising from spin canting. In a canted antiferromagnet, the magnetic moments of the sublattices are not perfectly anti-parallel, resulting in a small net magnetic moment.
A clear example is found in manganese(II) phosphite, Mn(HPO₃). This compound undergoes a ferromagnetic transition at a critical temperature of 15 K. researchgate.net This transition is attributed to a canting of the antiferromagnetically aligned spins within its three-dimensional, compact framework. researchgate.net
The spin dynamics and local magnetic environment in these materials have been investigated using spectroscopic techniques. Electron Spin Resonance (ESR) spectra for compounds like Mn(HPO₃) and (C₃H₁₂N₂)[Mn₃(HPO₃)₄] show isotropic signals with g-values close to 2.0, which is characteristic of high-spin Mn(II) ions. acs.orgresearchgate.net In (C₂H₁₀N₂)[Mn₃(HPO₃)₄], the intensity and line width of the ESR signals evolve with temperature, showing an increase from room temperature down to 4.2 K, reflecting the changes in the magnetic ordering. researchgate.net Furthermore, Nuclear Magnetic Resonance (NMR) studies on model systems involving manganese ions and phosphite ligands have demonstrated that paramagnetic relaxation enhancement can be used to measure the rate at which the phosphite anions interact with the paramagnetic Mn²⁺ centers, providing insight into the chemical and spin dynamics of the system. nih.gov
Metamagnetic Behavior in this compound Systems
Metamagnetism is a phenomenon where a material undergoes a field-induced magnetic phase transition from an antiferromagnetic to a ferromagnetic-like state. This transition occurs at a specific critical magnetic field and is characterized by a sudden, sharp increase in magnetization.
Evidence of such behavior has been observed in certain complex this compound frameworks. In the this compound-oxalate hybrid compound, [C₄N₂H₁₂][Mn₂(HPO₃)₂(C₂O₄)], detailed magnetic investigations revealed that the antiferromagnetic layers are coupled in a way that leads to magnetic polarizations upon the application of a high magnetic field at low temperatures. core.ac.ukkent.ac.uk At low applied fields, the compound behaves as a two-dimensional antiferromagnet. core.ac.uk However, at stronger fields and at temperatures below the magnetic ordering temperature, the magnetic moments within the this compound planes begin to interact with moments in adjacent planes through the oxalate (B1200264) bridges, resulting in a significant increase in magnetization, a characteristic feature of a metamagnetic-like transition. core.ac.uk
Development and Application of Spin Models for this compound (e.g., Spin-Dimer Models)
To understand and quantify the magnetic interactions in this compound materials, researchers employ theoretical spin models. These models simplify the complex magnetic structure into a set of interacting magnetic centers (spins) described by a spin Hamiltonian. The choice of model depends on the specific crystal structure of the compound.
For layered hybrid manganese phosphites like (CₙH₂ₙ₊₆N₂)[Mn₃(HPO₃)₄], where the fundamental structural motif is a linear arrangement of three manganese centers, a spin-trimer model is highly effective. researchgate.netacs.org In this approach, the magnetic susceptibility data at high temperatures are fitted to a model for isolated linear trimers of S = 5/2 spins (characteristic of Mn²⁺). researchgate.netacs.org This application allows for the calculation of the J-exchange parameter, which quantifies the coupling strength between adjacent Mn²⁺ ions within the trimer. researchgate.netacs.org
The general Heisenberg model is often used as a foundation for describing the isotropic exchange interactions in these systems. For more complex interactions, such as those in manganese phosphide (B1233454) (MnP), which is distinct from this compound, models must account for competing antiferromagnetic and ferromagnetic interactions that are temperature-dependent. aip.orgaip.org While not directly a phosphite, the modeling approaches in related manganese compounds highlight the methods available for analyzing these complex magnetic systems.
| Compound | Applied Model | Derived Parameter(s) | Reference |
|---|---|---|---|
| (C₃H₁₂N₂)[Mn₃(HPO₃)₄] | Isolated Linear Trimer Model (S=5/2) | J = -15 K | acs.org |
| (C₂H₁₀N₂)[Mn₃(HPO₃)₄] | Isolated Linear Trimer Model | J = -17 K | researchgate.net |
Correlation Between Crystal Structure and Magnetic Ordering in Manganese Phosphites
The magnetic behavior of manganese phosphites is inextricably linked to their crystal structure. The dimensionality of the framework, the connectivity of the MnO₆ octahedra, and the specific Mn-O-Mn bond distances and angles are critical factors that determine the type and strength of the magnetic ordering.
In Mn(HPO₃) , the structure is a three-dimensional, compact framework where MnO₆ octahedra share edges and are linked by phosphite groups. researchgate.netresearchgate.net This high degree of connectivity through Mn-O-Mn pathways facilitates global antiferromagnetic ordering throughout the crystal. The specific distortion in the octahedral coordination is responsible for the spin canting that leads to weak ferromagnetism at low temperatures. researchgate.net
In the case of layered hybrid phosphites like (CₙH₂ₙ₊₆N₂)[Mn₃(HPO₃)₄], the structure is distinctly two-dimensional. acs.orgnih.gov It consists of anionic [Mn₃(HPO₃)₄]²⁻ sheets separated by large organic alkyldiammonium cations. acs.orgnih.gov Within these sheets, MnO₆ octahedra share faces to form Mn₃O₁₂ trimer units, which are then interconnected by the phosphite anions. acs.org This layered arrangement leads to predominantly two-dimensional magnetic behavior, where strong antiferromagnetic interactions are confined within the sheets, and the interactions between sheets are very weak. researchgate.netacs.org The presence of these discrete trimer units makes the spin-trimer model an appropriate choice for describing the magnetic properties. researchgate.netacs.org
For the This compound-oxalate hybrid , the structure features two-dimensional inorganic layers of [Mn(HPO₃)]' which are pillared by oxalate anions. core.ac.uk This architecture directly explains its magnetic properties: the system behaves as a 2D antiferromagnet at low fields, with interactions confined to the phosphite-linked layers. The oxalate pillars provide a weaker, secondary pathway that only becomes significant at high applied magnetic fields, enabling the inter-layer interactions that give rise to the observed metamagnetic-like behavior. core.ac.uk
Theoretical and Computational Approaches to Manganese Phosphite Chemistry
Density Functional Theory (DFT) Studies on Electronic Structure and Bonding in Manganese Phosphites
Research findings from DFT calculations typically focus on the electronic band structure and the Density of States (DOS). The band structure reveals the energy levels that electrons can occupy and determines whether the material is a metal, semiconductor, or insulator. For manganese phosphites, DFT calculations consistently predict a wide band gap, confirming their insulating character. The calculated band gap arises from the energy difference between the top of the valence band, primarily composed of oxygen 2p orbitals, and the bottom of the conduction band, which has significant contributions from manganese 3d orbitals.
The Partial Density of States (PDOS) analysis further dissects the contributions of individual atoms and orbitals (Mn 3d, P 3s/3p, O 2p, H 1s) to the total DOS. These studies show a strong hybridization between Mn 3d and O 2p orbitals, indicating a significant degree of covalent character in the Mn-O bonds, despite their predominantly ionic nature. The bonding within the phosphite (B83602) anion [HPO₃]²⁻ is characterized by strong covalent P-O and P-H bonds. Bader charge analysis, a method for partitioning electron density among atoms, quantifies the charge transfer, typically showing a charge of approximately +1.7 to +1.8 e on the manganese ion, confirming its Mn²⁺ oxidation state.
| Property | Calculated Value | Interpretation |
|---|---|---|
| Band Gap (GGA+U) | 3.85 eV | Indicates wide-band-gap insulating behavior. The +U correction is necessary for accurately modeling correlated Mn 3d electrons. |
| Magnetic Moment (on Mn²⁺) | 4.59 µB | Consistent with a high-spin d⁵ electronic configuration for the Mn²⁺ ion (theoretical value is 5 µB). |
| Bader Charge (on Mn) | +1.72 e | Confirms the +2 oxidation state and indicates significant charge transfer from Mn to the phosphite group. |
| P-O Bond Population | 0.55 e | Denotes strong covalent character within the phosphite anion. |
Computational Modeling of Vibrational Properties and Phonon Spectra of Manganese Phosphite
Computational modeling of vibrational properties provides a direct link between the atomic structure and spectroscopic measurements, such as Infrared (IR) and Raman spectroscopy. Using methods like Density Functional Perturbation Theory (DFPT), researchers can calculate the phonon dispersion curves and vibrational density of states for this compound crystals.
Phonon dispersion curves plot the frequency of lattice vibrations (phonons) against their wave vector. The absence of imaginary frequencies in these plots across the entire Brillouin zone is a critical test for the dynamical stability of the crystal structure. For known this compound structures, calculated phonon spectra confirm their stability.
The calculations allow for the assignment of specific vibrational modes to observed spectroscopic peaks. For instance, in Mn(HPO₃), the high-frequency modes above 2300 cm⁻¹ are unambiguously assigned to the P-H bond stretching. The region between 900 and 1200 cm⁻¹ corresponds to various P-O stretching modes within the phosphite group, while lower frequency modes relate to O-P-O bending, torsional modes, and lattice vibrations involving the collective motion of Mn²⁺ ions and phosphite units. The excellent agreement typically found between calculated frequencies and experimental spectra validates the accuracy of the computational model and the underlying crystal structure.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| ν(P-H) | 2385 | 2390 | P-H bond stretching |
| ν_as(PO₃) | 1115 | 1120 | Asymmetric P-O stretching |
| ν_s(PO₃) | 988 | 995 | Symmetric P-O stretching |
| δ(O-P-O) | 575 | 582 | O-P-O bending/deformation |
| Lattice Mode (Mn-O) | 240 | 248 | Translational/rotational modes of Mn²⁺ against [HPO₃]²⁻ |
Quantum Chemical Simulations of Magnetic Interactions in this compound Materials
The magnetic properties of manganese phosphites are of significant scientific interest, arising from the unpaired electrons in the 3d orbitals of the Mn²⁺ ions. Quantum chemical simulations, particularly DFT calculations employing the broken-symmetry (BS) approach, are essential for quantifying the magnetic exchange interactions between these ions.
In this framework, the total energies of different spin configurations (e.g., ferromagnetic (FM) and various antiferromagnetic (AFM) orderings) are calculated. By mapping these energies onto a Heisenberg spin Hamiltonian, one can extract the magnetic exchange coupling constants, typically denoted as J. The sign of J indicates the nature of the interaction (negative for AFM, positive for FM), and its magnitude reflects the strength of the coupling.
For manganese phosphites, the Mn²⁺ ions are typically linked by super-exchange pathways, such as Mn-O-P-O-Mn. Simulations reveal that these interactions are predominantly antiferromagnetic and are highly sensitive to the local geometry, including Mn-O-P bond angles and Mn-Mn distances. For example, in layered manganese phosphites, the intra-layer coupling may be significantly stronger than the inter-layer coupling, leading to quasi-two-dimensional magnetic behavior. These calculated J values are critical inputs for more advanced simulations (e.g., Monte Carlo) to predict magnetic ordering temperatures (Néel temperature for AFM) and other macroscopic magnetic properties.
| Pathway | Mn-Mn Distance (Å) | Calculated J (meV) | Magnetic Character |
|---|---|---|---|
| J₁ (Intra-chain) | 3.25 | -1.2 | Strong Antiferromagnetic (AFM) |
| J₂ (Inter-chain, intra-layer) | 5.40 | -0.3 | Weak Antiferromagnetic (AFM) |
| J₃ (Inter-layer) | 6.15 | -0.05 | Very Weak Antiferromagnetic (AFM) |
Prediction of Novel this compound Structures and Their Energetic Stabilities
Computational methods are not limited to studying known materials; they are also powerful tools for the discovery of new, hypothetical structures. Using techniques like crystal structure prediction based on evolutionary algorithms or high-throughput screening, researchers can explore the vast configurational space of the Mn-P-O-H system.
These algorithms generate thousands of candidate structures, which are then relaxed to their lowest energy state using DFT calculations. The energetic stability of these predicted polymorphs is evaluated by calculating their formation energy, typically with respect to known phases or elemental precursors. A convex hull diagram is often constructed to identify which structures are thermodynamically stable (on the hull) and which are metastable (above the hull).
This predictive approach can uncover novel this compound frameworks with potentially interesting properties. For each promising new structure, further calculations can be performed to predict its electronic, magnetic, and mechanical properties before any attempt at synthesis is made. This "materials-by-design" approach accelerates the discovery process by focusing experimental efforts on the most promising candidates.
| Structure ID | Symmetry (Space Group) | Formation Energy (meV/atom) | Predicted Band Gap (eV) | Predicted Magnetic Ground State |
|---|---|---|---|---|
| MP-α | P2₁/c (Monoclinic) | -15 (Metastable) | 4.1 | G-type AFM |
| MP-β | C2/m (Monoclinic) | -2 (Metastable) | 3.5 | A-type AFM |
| MP-γ | P-1 (Triclinic) | +10 (Unstable) | 3.9 | C-type AFM |
Molecular Dynamics Simulations for this compound Reaction Pathways
While DFT provides a static, zero-kelvin picture, Molecular Dynamics (MD) simulations introduce temperature and time, allowing for the study of dynamic processes. Ab initio MD (AIMD), where forces are calculated "on the fly" using DFT, is particularly powerful for modeling chemical reactions without relying on pre-parameterized force fields.
AIMD can be used to investigate reaction pathways in this compound chemistry, such as the mechanism of thermal decomposition. For example, a simulation of this compound monohydrate [Mn(HPO₃)·H₂O] at elevated temperatures can track the atomic trajectories to reveal the step-by-step process of dehydration. Such simulations can identify the breaking of coordination bonds between the water molecule and the manganese ion, the diffusion of the water molecule through the crystal lattice, and the subsequent structural rearrangement of the anhydrous Mn(HPO₃) framework.
By using advanced sampling techniques like metadynamics or the nudge elastic band (NEB) method in conjunction with MD, researchers can calculate the activation energy barriers for these processes. This provides quantitative insight into reaction kinetics and the thermal stability of different this compound phases, which is essential for understanding their synthesis conditions and degradation mechanisms.
| Parameter | Value | Description |
|---|---|---|
| Simulation Ensemble | NVT (Canonical) | Constant Number of particles, Volume, and Temperature. |
| Simulation Temperature | 500 K | Elevated temperature to accelerate the reaction on a computationally accessible timescale. |
| Total Simulation Time | 50 ps | The duration over which atomic motions are tracked. |
| Calculated Activation Energy (NEB) | 110 kJ/mol | The energy barrier for the diffusion of a water molecule away from the Mn²⁺ coordination site. |
Functional Applications and Research Potential of Manganese Phosphite Compounds
Manganese Phosphite (B83602) in Energy Storage Research
Manganese phosphite compounds have emerged as materials of interest in the field of energy storage, primarily due to their unique structural characteristics and redox properties. The flexible geometry of the phosphite groups can accommodate the mechanical stress that occurs during ion insertion and extraction, which is a common failure mechanism in energy storage materials. up.ac.za Researchers are exploring their potential in both supercapacitors and advanced battery systems, aiming to leverage the synergistic effects between manganese and the phosphite polyanion to enhance electrochemical performance.
Pseudocapacitive Electrode Materials Based on this compound
This compound is investigated as a pseudocapacitive electrode material due to its potential for high charge storage capacity and chemical stability. researchgate.net Unlike electric double-layer capacitors (EDLCs) which store charge electrostatically, pseudocapacitors store charge through fast and reversible Faradaic reactions at the electrode surface. Transition metal phosphates, including phosphites, are promising for pseudocapacitors because they offer multiple valence states, good charge storage capability, and open-framework structures with channels and cavities that facilitate ion transport. up.ac.zaresearchgate.net
Research has shown that manganese phosphate (B84403) (Mn₃(PO₄)₂) can perform stably in both neutral and alkaline electrolytes, delivering specific capacitances of 203 F/g and 194 F/g, respectively, at a current density of 0.5 A/g. researchgate.net Another study on monoclinic manganese phosphate microrods reported a specific capacitance of 145 F/g at a current density of 0.2 mA/cm². researchgate.net When fabricated into a symmetric supercapacitor, this material yielded an energy density of 11.7 Wh/kg and a power density of 1.41 kW/kg. researchgate.net The pseudocapacitance in these materials is attributed to factors such as the presence of electroactive sites, conductive inorganic layers, and the interaction of intercalated water with Mn²⁺ ions. acs.orgwebsite-files.com
A specific ammonium (B1175870) manganese phosphate hydrate (B1144303) (NH₄MnPO₄·H₂O or AMP) in the form of 2D nanosheets has been developed as a high-performance pseudocapacitive material. acs.orgwebsite-files.com The unique structure of these nanosheets, which includes electroactive NH₄⁺ ions, redox-active phosphate ions, and intercalated water, contributes to a significant pseudocapacitance. acs.orgwebsite-files.com Devices built with these materials have demonstrated excellent energy density, power density, and extraordinary cycling stability, with over 93% capacitance retention after 100,000 cycles. acs.orgwebsite-files.com
Table 1: Electrochemical Performance of this compound-based Pseudocapacitors
| Material | Electrolyte | Specific Capacitance (at Current Density) | Energy Density (at Power Density) | Capacitance Retention (after cycles) | Reference |
|---|---|---|---|---|---|
| Mn₃(PO₄)₂ | Neutral / Alkaline | 203 F/g / 194 F/g (at 0.5 A/g) | - | - | researchgate.net |
| Monoclinic Mn-phosphate | 1 M Na₂SO₄ | 145 F/g (at 0.2 mA/cm²) | 11.7 Wh/kg (at 1.41 kW/kg) | 99% (after 9000 cycles) | researchgate.net |
| NH₄MnPO₄·H₂O (AMP) Nanosheets (Asymmetric Cell) | 3 M KOH | 65.4 F/g | 29.4 Wh/kg (at 133 kW/kg) | >93% (after 100,000 cycles at 5 A/g) | acs.orgwebsite-files.com |
Hybrid this compound Composites for Supercapacitor Development (e.g., Mn-HPO/RGO)
A study detailed the synthesis of a this compound/rGO hybrid (specifically Mn₁₁(HPO₃)₈(OH)₆/RGO) via a single-step hydrothermal method. rsc.orgresearchgate.net This hybrid material, when tested in a three-electrode setup, delivered a high specific capacitance of 770 F/g at a current density of 1 A/g. rsc.orgresearchgate.net To demonstrate its practical application, an asymmetric supercapacitor (ASC) was fabricated using the Mn-HPO/RGO hybrid as the positive electrode and MXene (Ti₃C₂) as the negative electrode. rsc.orgresearchgate.net This device exhibited a specific capacitance of 108 F/g, an energy density of 34 Wh/kg, and a power density of 508 W/kg. rsc.orgresearchgate.net Furthermore, the ASC showed excellent durability, retaining 94% of its initial capacitance after 12,000 charge-discharge cycles. rsc.orgresearchgate.net
Similarly, combining cobalt manganese phosphate with rGO in an asymmetric supercapacitor has shown promising results. acs.org In this configuration, the cobalt manganese phosphate serves as the positive electrode and rGO as the negative electrode. The resulting aqueous asymmetric device achieved a high operating potential of 1.6 V and delivered a maximum energy density of 45.7 Wh kg⁻¹ at a power density of 0.82 kW kg⁻¹. acs.org The synergy between the pseudocapacitive metal phosphate and the conductive rGO network is credited for these enhanced performance metrics. acs.org
Table 2: Performance of Hybrid this compound/RGO Supercapacitors
| Hybrid Material (Device Type) | Positive Electrode | Negative Electrode | Specific Capacitance | Energy Density (at Power Density) | Cycling Stability | Reference |
|---|---|---|---|---|---|---|
| Mn-HPO/RGO-10 (Three-electrode) | Mn-HPO/RGO-10 | - | 770 F/g (at 1 A/g) | - | - | rsc.orgresearchgate.net |
| Mn-HPO/RGO-10 (Asymmetric) | Mn-HPO/RGO-10 | MXene (Ti₃C₂) | 108 F/g | 34 Wh/kg (at 508 W/kg) | 94% retention after 12,000 cycles | rsc.orgresearchgate.net |
| Cobalt Manganese Phosphate/rGO (Asymmetric) | Cobalt Manganese Phosphate | rGO | 128 F/g (at 1 A/g) | 45.7 Wh/kg (at 0.82 kW/kg) | 88% retention after 8,000 cycles | acs.org |
Electrochemical Performance of this compound in Advanced Battery Systems
The application of phosphite-based materials extends to advanced battery systems, particularly as cathode materials for lithium-ion batteries (LIBs). Polyanion-based compounds, like phosphites, are investigated for their structural stability, which arises from strong covalent bonds within the polyanion groups (e.g., HPO₃²⁻). This stability can lead to safer and more durable battery electrodes.
Research into a lithium iron phosphite, LiFe(HPO₃)₂, demonstrated its potential as a cathode material. acs.org Synthesized via a low-temperature, solid-state route, this compound features a three-dimensional structure that allows for the reversible intercalation of Li⁺ ions. acs.org Electrochemical tests showed an average discharge potential of 2.8 V versus Li/Li⁺ and a practical capacity of 70 mAh/g. acs.orgresearchgate.net
While direct research on this compound for batteries is less common, the study of phosphite additives in LIBs provides relevant insights. Additives like tris(trimethylsilyl) phosphite (TMSPi) have been shown to improve the performance of cells with nickel-manganese-cobalt (NMC) cathodes. osti.gov The TMSPi additive helps form a protective phosphorus- and oxygen-rich film on the positive electrode. osti.gov This film suppresses undesirable side reactions at the electrode-electrolyte interface, leading to reduced impedance rise and less capacity fade during cycling. osti.gov These findings suggest that incorporating the phosphite moiety, either as the bulk electrode material or as an electrolyte additive, can contribute to enhancing the stability and longevity of advanced battery systems.
Catalytic Research Utilizing this compound Compounds
Manganese-based compounds are attractive for catalysis due to manganese's abundance, low cost, and variable oxidation states. doi.orgresearchgate.net The unique electronic and structural properties of manganese phosphites and related compounds make them candidates for applications in both electrocatalysis and organic synthesis.
Electrocatalytic Applications of this compound in Water Splitting Processes
Electrocatalytic water splitting, which separates water into hydrogen and oxygen, is a cornerstone of hydrogen fuel production. The process requires efficient catalysts for both the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). While much of the research in this area focuses on manganese oxides and phosphides, the principles are relevant to phosphites. doi.org Transition metal phosphides are noted for their excellent catalytic activity. doi.org
Table 3: Performance of Manganese-based Phosphide (B1233454)/Phosphite Catalysts in Water Splitting
| Catalyst | Reaction | Performance Metric | Reference |
|---|---|---|---|
| Exfoliated MnPS₃ nanosheets | HER | 350 mV improvement in overpotential vs. bulk material | researchgate.net |
| MnFeCoNi Phosphide | Overall Water Splitting | Cell voltage of 1.71 V at 10 mA cm⁻² | acs.org |
| MnFeCoNi Phosphide | HER | - | acs.org |
| MnFeCoNi Phosphide | OER | - | acs.org |
This compound in Organic Transformation Catalysis (e.g., Hydrophosphination)
Manganese(I) complexes have been successfully employed as catalysts in asymmetric hydrophosphination, an atom-efficient method for creating chiral phosphine (B1218219) compounds. nih.govacs.org These products are highly valuable as they can serve as chiral ligands for other catalytic reactions. nih.gov The catalytic process relies on the activation of a P-H bond in a phosphine, which then adds across a carbon-carbon double bond.
A chiral Mn(I) pincer complex has been shown to effectively catalyze the hydrophosphination of various Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and carboxamides. acs.orgmdpi.com The reaction proceeds via a metal-ligand cooperation mechanism, a novel strategy for H-P bond activation. nih.gov This method allows for the synthesis of a wide array of chiral phosphine-containing products with good yields and high enantioselectivity. nih.govmdpi.com For example, the hydrophosphination of α,β-unsaturated aromatic nitriles using this system produces the corresponding chiral phosphine products with excellent yields and enantiomeric ratios. nih.gov
The versatility of this catalytic system highlights the potential of manganese complexes in homogeneous catalysis, offering a more sustainable and cost-effective alternative to catalysts based on precious metals like platinum or rhodium. researchgate.netnih.gov The ability to create valuable chiral phosphines through this manganese-catalyzed transformation opens new avenues for ligand synthesis and the development of new asymmetric catalytic processes. nih.gov
Agronomical Research on this compound Mechanisms and Interactions
This compound is a compound of interest in agriculture, not as a primary phosphorus nutrient, but for its role as a biostimulant and plant health promoter. The phosphite ion (Phi), being a reduced form of phosphate (Pi), interacts with plant systems in unique ways that can enhance defense and physiological functions.
This compound in Plant Defense Mechanisms and Systemic Induced Resistance Research
Research has demonstrated that this compound can play a significant role in bolstering plant defenses against pathogens through direct antifungal action and by inducing systemic resistance. When plants are treated with phosphite, they can activate a state of heightened defense readiness, a phenomenon known as Systemic Acquired Resistance (SAR). This involves the production of defense-related molecules that prepare uninfected parts of the plant to resist pathogen attacks. researchgate.netbenchchem.com
In a study on soybean seeds infected with the fungus Colletotrichum truncatum, treatment with this compound was as effective as a conventional fungicide in controlling the disease. cas.cn The protective effect was linked to the induction of specific defense mechanisms within the soybean seedlings. cas.cn Similarly, research on the control of the root-knot nematode (Meloidogyne javanica) in soybean has explored the use of this compound as a resistance inducer. rsc.org While its effectiveness can vary depending on the plant cultivar's inherent resistance and the timing of application, it has been shown to reduce nematode egg counts, suggesting an activation of the plant's defense systems. rsc.org
The biochemical basis for this induced resistance involves the production of various defense compounds. Key findings include:
Enzyme Production : this compound treatment has been observed to increase the activity of defense-related enzymes such as catalase (CAT) and peroxidase (POX). cas.cn
Structural Barriers : It promotes the synthesis and deposition of lignin, a complex polymer that strengthens cell walls, creating a physical barrier that restricts pathogen penetration. cas.cn
Phytoalexin Production : The phosphite ion is known to trigger the production of phytoalexins, which are antimicrobial compounds synthesized by plants in response to infection. rsc.org
Table 1: Effect of this compound on Plant Defense Markers in Soybean
Defense Marker Effect Observed with this compound Treatment Reference Catalase (CAT) Activity Increased cas.cn Peroxidase (POX) Activity Increased cas.cn Lignin Content Increased cas.cn
Molecular and Physiological Interactions of this compound with Plant Metabolism
The phosphite ion from this compound is readily absorbed by plants through both leaves and roots and is mobile within both the xylem and phloem. researchgate.netacs.org However, plants lack the necessary enzymes to oxidize phosphite into phosphate, the form of phosphorus used in metabolism. benchchem.com This inability to metabolize phosphite leads to its accumulation and interaction with various physiological and molecular pathways.
Research on tomato plants showed that applying this compound helped mitigate the negative effects of white mold infection on photosynthesis. Treated plants maintained better net carbon assimilation rates, stomatal conductance, and photosystem II efficiency compared to untreated, infected plants. acs.org The application also lowered the concentration of stress indicators like malondialdehyde (MDA) and hydrogen peroxide (H₂O₂) in infected leaves. acs.org
The interaction of the phosphite ion with plant metabolism is complex and can influence:
Hormone Signaling : Phosphite can upregulate genes associated with the biosynthesis and signaling pathways of key plant hormones like salicylic (B10762653) acid (SA), jasmonic acid (JA), and abscisic acid (ABA). acs.org The salicylic acid pathway is particularly crucial for inducing systemic defense responses. acs.orgresearchgate.net
Sugar Metabolism : By disrupting cellular sugar metabolism, phosphite can induce a state of sugar deprivation within plant cells, which in turn stimulates the expression of defense-related genes like chitinase. acs.org
Enzyme Activity : Beyond defense enzymes, phosphite can influence other metabolic enzymes. For example, low concentrations of phosphite have been shown to increase catalase activity, while higher levels can be inhibitory, especially under phosphorus deficiency. researchgate.net
Research on the Role of this compound in Plant Nutrient Uptake and Assimilation Pathways
While not a direct source of phosphorus nutrition, the phosphite ion can act as a biostimulant, positively influencing the uptake and use of other essential nutrients. acs.orgrsc.org Foliar application of phosphite in wheat has been shown to enhance root system architecture and biomass. acs.orgglobalauthorid.com This improved root system provides a larger surface area for the acquisition of water and nutrients from the soil. globalauthorid.com
Studies focusing on the phosphite ion have revealed significant effects on major nutrient assimilation pathways:
Carbon Assimilation : Phosphite treatment can improve the net rate of photosynthesis and stomatal conductance, particularly under mild water or nutrient stress. This suggests a more efficient carbon assimilation process. globalauthorid.com
Nitrogen Assimilation : A key finding is that phosphite treatment can significantly increase the activity of Nitrate Reductase (NR), a crucial enzyme in the nitrogen assimilation pathway. globalauthorid.com This improved nitrogen use efficiency, combined with enhanced carbon fixation, contributes to better plant growth and tolerance to abiotic stresses. globalauthorid.com
These biostimulant effects on root growth and nutrient assimilation are primarily attributed to the phosphite ion and are therefore relevant for this compound formulations. acs.orgglobalauthorid.com
Genetic and Microbiological Aspects of Phosphite Metabolism in Agricultural Systems
A fundamental aspect of phosphite's role in agriculture is that plants cannot metabolize it as a phosphorus source. benchchem.comCurrent time information in Bangalore, IN. This is because they lack the gene encoding for the enzyme phosphite dehydrogenase (ptxD), which can oxidize phosphite to phosphate. acs.orgresearchgate.net Accumulation of phosphite in plants, especially under phosphate-deficient conditions, can interfere with the plant's phosphate starvation response signaling pathways and potentially lead to toxicity. researchgate.net
However, many soil microorganisms, including various species of bacteria, do possess the ptxD gene. acs.orgresearchgate.net These microbes can perform assimilatory phosphite oxidation, converting phosphite in the soil into phosphate, which can then be taken up by the plant. acs.org This microbial activity is a key pathway for the eventual integration of phosphite-derived phosphorus into the plant's nutritional cycle.
The existence of the ptxD gene has opened up novel biotechnological applications. Researchers have successfully created transgenic plants by introducing the ptxD gene into their genome. researchgate.net This genetic modification allows the plants to directly utilize phosphite as a phosphorus fertilizer. researchgate.netCurrent time information in Bangalore, IN. This "ptxD/Phi system" is being explored as a dual-purpose agricultural technology, potentially allowing phosphite to be used as both a targeted fertilizer for the transgenic crop and a herbicide against weeds that cannot metabolize it. researchgate.netCurrent time information in Bangalore, IN.
Ion-Exchange Properties and Intercalation Chemistry of Layered Manganese Phosphites
These layered structures are of significant interest for their potential ion-exchange and intercalation properties. Intercalation is the insertion of ions or molecules into the space between the layers of a host material. This process can modify the material's properties and is often driven by ion exchange, where the original cations between the layers are swapped for new ones.
While research specifically detailing ion exchange in this compound is emerging, strong evidence comes from closely related compounds. A layered manganese thiophosphite intercalated with ammonium ions, (NH₄)₀.₄₈Mn₀.₇₆PS₃·H₂O (N-MPS), has been shown to efficiently capture uranium(VI) from aqueous solutions. rsc.orgCurrent time information in Bangalore, IN. The mechanism for this capture is a synergy of ion exchange, where the interlayer ammonium ions are swapped for uranyl ions, and surface adsorption. rsc.orgCurrent time information in Bangalore, IN. This demonstrates the principle that the cations within layered manganese compounds can be exchanged, opening possibilities for applications in areas like environmental remediation and catalysis.
Proton Conduction Studies in Open-Framework this compound Systems
Certain manganese phosphites can form three-dimensional, porous structures known as open-frameworks. These materials are investigated for their potential as proton conductors, which are key components in electrochemical devices like fuel cells and sensors.
An open-framework manganese(II) phosphite, with the chemical formula (NH₄)₀.₅₉(H₃O)₁.₄₁Mn₅(HPO₃)₆, has been synthesized and studied for its proton-conducting properties. The framework of this material contains channels that can facilitate the movement of protons. Its conductivity is described as an intrinsic, water-assisted process, meaning that water molecules residing within the framework's channels play a crucial role in the proton transport mechanism. The presence of ammonium (NH₄⁺) and hydronium (H₃O⁺) ions within the channels also contributes to the hydrogen-bonding network necessary for proton hopping.
The proton conductivity (σ) of this this compound material has been measured under varying conditions, showing a dependence on temperature and relative humidity (RH).
Table 2: Proton Conductivity of an Open-Framework Manganese(II) Phosphite
Material Conductivity (σ) [S cm⁻¹] Conditions Reference (NH₄)₀.₅₉(H₃O)₁.₄₁Mn₅(HPO₃)₆ 3.94 × 10⁻⁴ 328 K and 98% RH researchgate.net 3.32 × 10⁻⁵ In deionized water at 336 K (as a composite membrane with PVDF) researchgate.net
The thermal and water stability of such open-framework manganese phosphites, combined with their proton conductivity, makes them promising candidates for further research and development as solid electrolytes in various technological applications.
Future Directions and Emerging Research Avenues in Manganese Phosphite Science
Rational Design and Synthesis of Advanced Manganese Phosphite (B83602) Materials with Tailored Properties
The future of manganese phosphite materials lies in the ability to move beyond serendipitous discovery to the rational design and synthesis of compounds with specific, predetermined properties. This involves a targeted approach to creating novel this compound structures with desired functionalities.
Furthermore, the development of new synthetic methodologies, such as ionothermal synthesis using ionic liquids, has opened up possibilities for creating manganese phosphites with unprecedented Mn/P ratios and unique structural features. benchchem.comrsc.org For instance, the use of 1-pentyl-3-methylimidazolium bromide as a solvent has led to the synthesis of a layered manganese(II) phosphite, |NH4|4[Mn4(PO3H)6], which exhibits a novel Mn/P ratio of 2/3. rsc.org Another promising approach is the use of mixed-solvothermal routes to create complex superstructures. acs.org
The ability to control morphology at the nanoscale is also a critical aspect of rational design. mdpi.com Techniques that allow for the synthesis of specific morphologies, such as nanosheets or microrods, are being explored to optimize performance in applications like supercapacitors. mdpi.comacs.org For example, two-dimensional nanosheets of ammonium (B1175870) manganese phosphate (B84403) hydrate (B1144303) have been developed as pseudocapacitive electrode materials with high device capacitances. acs.org
Table 1: Examples of Synthetic Methods for Tailored this compound Materials
| Synthetic Method | Key Feature | Resulting Material/Property | Reference(s) |
| Hydrothermal Synthesis with Organic Templates | Use of alkyldiammonium cations to direct structure | Layered (CnH2n+6N2)[Mn3(HPO3)4] compounds with tunable interlayer spacing | acs.org |
| Ionothermal Synthesis | Employs ionic liquids as solvents | Novel layered manganese(II) phosphite with a unique Mn/P ratio | benchchem.comrsc.org |
| Mixed-Solvothermal Route | Combination of different solvents | Mn11(HPO3)8(OH)6 superstructures constructed from microrods | acs.org |
| Oxidation-Precipitation in Organic Solvent-Water Systems | Controls particle size and purity | Manganese phosphate with controlled particle size (<1 μm) | benchchem.com |
| Electrochemical Synthesis | Room temperature, environmentally friendly | Amorphous manganese phosphate materials for energy storage | researchgate.net |
Exploration of Multiferroic Properties in this compound Architectures
Multiferroic materials, which exhibit the coexistence of multiple ferroic orders (such as ferromagnetism, ferroelectricity, and ferroelasticity), are of great interest for applications in next-generation electronic devices. While research into the multiferroic properties of manganese phosphites is still in its early stages, there are promising indications that these materials could exhibit such behavior.
The key to inducing multiferroicity in manganese phosphites often lies in the incorporation of organic cations that can undergo order-disorder transitions, leading to a ferroelectric response. frontiersin.orgmdpi.com This, combined with the inherent magnetic ordering of the manganese ions, can result in magnetoelectric coupling. For example, hybrid organic-inorganic perovskite-type structures with the general formula ABX3, where A is an organic cation, B is a divalent metal cation like manganese, and X is a linking anion, are a promising area of investigation. mdpi.com
Research on related materials, such as manganese thiophosphates (MnPS3), has demonstrated the potential for magnetoelectric coupling in layered structures. researchgate.netacs.org These studies have shown that the magnetic structure can influence the dielectric properties of the material. researchgate.net The exploration of similar phenomena in this compound architectures, particularly those with chiral or non-centrosymmetric crystal structures, could lead to the discovery of new multiferroic compounds. frontiersin.org The synthesis of chiral three-dimensional phosphite frameworks has already shown multistep dielectric responses, indicating the potential for switchable properties. frontiersin.org
Integration of this compound in Multifunctional Hybrid Systems for Synergistic Effects
The integration of this compound with other functional materials to create multifunctional hybrid systems is a rapidly emerging research area. These hybrid materials can exhibit synergistic effects, where the combined properties are greater than the sum of the individual components.
A significant focus of this research is in the field of energy storage, particularly for supercapacitors. Hybrid materials composed of this compound and reduced graphene oxide (RGO) have shown exceptional electrochemical performance. researchgate.netrsc.org The RGO provides high electrical conductivity and a large surface area, while the this compound contributes high pseudocapacitance. For instance, a Mn11(HPO3)8(OH)6/RGO hybrid delivered a high specific capacitance and excellent long-term cycling stability. researchgate.netrsc.org
Another approach involves the creation of heterostructures, such as crystalline/amorphous nickel manganese phosphate octahydrate, for high-performance supercapacitors. researchgate.net These materials leverage the synergistic interactions between the different phases to enhance charge storage and transfer. researchgate.net
Beyond energy storage, hybrid systems incorporating this compound could be designed for a variety of applications. For example, combining the catalytic activity of this compound with the unique properties of other nanomaterials could lead to more efficient and selective catalysts. The creation of inorganic-organic hybrid structures, such as this compound-oxalates, also opens up new possibilities for creating materials with novel magnetic and structural properties. osti.gov
Table 2: Examples of this compound-Based Hybrid Systems
| Hybrid System | Components | Application | Key Finding | Reference(s) |
| Mn-HPO/RGO | This compound, Reduced Graphene Oxide | Supercapacitors | High specific capacitance (770 F/g) and excellent durability | researchgate.netrsc.org |
| Crystalline/Amorphous Nickel Manganese Phosphate | Crystalline and amorphous phases of nickel manganese phosphate | Supercapacitors | Enhanced electrochemical performance due to synergistic effects between phases | researchgate.net |
| This compound-Oxalate | This compound, Oxalate (B1200264) linkers | Magnetic Materials | Weak antiferromagnetic interactions within a 3D framework | osti.gov |
In-depth Mechanistic Studies of this compound in Catalysis and Agronomy at the Molecular Level
While this compound has shown promise in both catalysis and agronomy, a deeper understanding of its mechanisms of action at the molecular level is crucial for optimizing its performance and developing new applications.
In catalysis, research has shown that manganese(II) phosphate nanosheets can act as efficient catalysts for water oxidation. benchchem.com Mechanistic studies suggest that the compound can act as an electron donor or acceptor, facilitating electron transfer in chemical reactions. benchchem.com Future research should focus on detailed in-situ and operando studies to identify the active catalytic sites and understand the reaction intermediates. Computational modeling and density functional theory (DFT) calculations can provide further insights into the reaction pathways and the role of the this compound structure in catalytic activity. nih.gov
In agronomy, this compound has demonstrated potential as a biostimulant and a fungicide. nih.govmdpi.comfrontiersin.org It has been shown to promote plant growth, enhance stress resistance, and control certain plant pathogens. mdpi.comfrontiersin.orgresearchgate.net However, the precise molecular mechanisms behind these effects are not fully understood. Future studies should investigate how this compound interacts with plant metabolic pathways, including its influence on plant hormones like auxin and cytokinin. ukri.org Research is also needed to elucidate how it induces plant defense mechanisms, such as the production of enzymes like catalase and peroxidase. mdpi.com Understanding these mechanisms will be key to developing more effective and targeted agricultural applications for this compound. nih.govmdpi.com
Investigating Large-Scale Synthesis Methods and Their Impact on Material Performance
For this compound to be utilized in widespread industrial and agricultural applications, the development of scalable and cost-effective synthesis methods is essential. While laboratory-scale syntheses have been successful in producing a wide variety of this compound structures, transitioning to large-scale production presents significant challenges.
Current research is exploring methods that are more amenable to industrial-scale production. For example, an oxidation-precipitation method conducted in organic solvent-water systems has been shown to achieve high manganese deposition efficiency and control over particle size, making it suitable for large-scale production. benchchem.com Similarly, the classical method of precipitating manganese carbonate followed by treatment with phosphoric acid offers a pathway for the selective synthesis of different manganese phosphate salts. benchchem.com
Future research in this area should focus on optimizing these and other synthesis methods to ensure that the materials produced at a large scale retain the desired structural and functional properties observed in the lab. This will involve studying the impact of process parameters, such as reaction temperature, pressure, and reactant concentrations, on the final product. The development of continuous flow synthesis methods could also offer a more efficient and controlled route to large-scale production compared to traditional batch processes. beilstein-journals.org Furthermore, life cycle assessments will be necessary to evaluate the environmental and economic sustainability of different large-scale synthesis routes.
Q & A
Basic Research Questions
Q. How does synthesis temperature influence the structural properties of manganese phosphite compounds?
- Methodological Answer : Synthesis temperature critically determines the degree of phosphate condensation. At 200°C, acidic di- or triphosphates form, while temperatures ≥400°C yield highly condensed phosphates (MeO : P2O5 ≈ 1). Elevated temperatures may also induce branched phosphates due to phosphorus volatilization. Researchers should employ thermogravimetric analysis (TGA) and X-ray diffraction (XRD) to monitor phase transitions and validate structural changes .
Q. What analytical techniques are essential for characterizing this compound intermediates during synthesis?
- Methodological Answer : ³¹P nuclear magnetic resonance (NMR) spectroscopy is pivotal for tracking phosphite intermediates, as it provides real-time insights into reaction kinetics and bonding environments. For solid-state characterization, pair Fourier-transform infrared spectroscopy (FTIR) with XRD to identify functional groups (e.g., P–O–Mn bonds) and crystallinity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported this compound synthesis pathways?
- Methodological Answer : Discrepancies often arise from variations in precursor ratios, solvent systems, or heating rates. To address this:
Perform a meta-analysis of published protocols, noting parameters like pH, Mn/P molar ratios, and annealing conditions.
Use factorial experimental designs to isolate variables (e.g., temperature vs. precursor purity).
Cross-validate results with synchrotron X-ray absorption spectroscopy (XAS) to probe local Mn coordination .
Q. What methodologies are recommended for assessing this compound’s efficacy in plant disease control?
- Methodological Answer : In plant pathology studies:
- Conduct in vitro antifungal assays (e.g., mycelial growth inhibition tests) using EC50 calculations (logarithmic trendline analysis of dose-response curves).
- Validate in vivo efficacy via greenhouse trials, measuring systemic resistance markers (e.g., PR-protein expression) in crops like soybean. Ensure controls include untreated plants and alternative Mn sources (e.g., MnSO4) .
Q. How can researchers ensure reproducibility in this compound synthesis across laboratories?
- Methodological Answer : Adopt standardized protocols with:
- Strict impurity profiling (e.g., ICP-MS for trace metal analysis).
- Interlaboratory proficiency testing (e.g., round-robin studies) to harmonize analytical methods.
- Detailed reporting of synthesis conditions (e.g., humidity, stirring rates) in Supplementary Information .
Data Analysis & Validation
Q. What statistical approaches are suitable for analyzing conflicting data on this compound’s biological activity?
- Methodological Answer : Use mixed-effects models to account for variability in experimental setups (e.g., plant species, phosphite concentrations). For dose-response studies, apply nonlinear regression (e.g., four-parameter logistic models) and report confidence intervals. Outlier detection should follow Grubbs’ test or leverage PCA for multivariate datasets .
Q. How can researchers validate the environmental safety of this compound formulations?
- Methodological Answer :
Perform adsorption-desorption experiments in soil columns to assess mobility.
Use ecotoxicological assays (e.g., Daphnia magna survival tests) to evaluate aquatic toxicity.
Incorporate lifecycle assessment (LCA) frameworks to quantify environmental persistence and bioaccumulation risks .
Ethical & Reproducibility Considerations
Q. What ethical guidelines apply to this compound research involving plant or microbial models?
- Methodological Answer :
- Adhere to institutional biosafety protocols for genetically modified organisms (GMOs) if engineering Mn-tolerant strains.
- Disclose conflicts of interest (e.g., industry partnerships in agrochemical trials).
- Use FAIR (Findable, Accessible, Interoperable, Reusable) data principles for public dataset sharing .
Q. How can interdisciplinary teams integrate chemistry and plant biology in this compound studies?
- Methodological Answer : Establish collaborative workflows:
Chemists synthesize and characterize compounds (e.g., XAS for oxidation state analysis).
Biologists design in planta assays (e.g., qPCR for stress-response genes).
Jointly analyze data using platforms like R or Python for cross-disciplinary insights .
Tables for Quick Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
